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Compound of Interest

Compound Name: (5E)-7-Oxozeaenol

Cat. No.: B1664670 Get Quote

A Note on Stereoisomers: The Predominance of (5Z)-7-Oxozeaenol in Scientific Literature

This technical guide focuses on the structural analysis and biological activity of 7-Oxozeaenol.

It is critical to note that the vast majority of published research centers on the (5Z)-7-

Oxozeaenol isomer due to its potent and selective inhibitory activity against Transforming

Growth Factor-β-activated Kinase 1 (TAK1). Consequently, detailed structural data,

experimental protocols, and pathway analyses for the (5E)-7-Oxozeaenol isomer are not

readily available in the current body of scientific literature. While the (5E) isomer has been

mentioned in comparative studies, these analyses suggest it possesses significantly lower

biological activity.

This guide will provide a comprehensive overview of the well-documented (5Z)-7-Oxozeaenol,

covering its structural characterization, mechanism of action, and its impact on cellular

signaling pathways.

Core Structural and Physicochemical Properties of
(5Z)-7-Oxozeaenol
(5Z)-7-Oxozeaenol is a resorcylic acid lactone of fungal origin.[1] Its chemical structure is

characterized by a 14-membered macrocyclic ring fused to a resorcylic acid moiety.
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Property Data Reference

Molecular Formula C₁₉H₂₂O₇ [2]

Molecular Weight 362.37 g/mol [3]

CAS Number 253863-19-3 [2]

Synonyms
FR148083, L-783,279, LL-Z

1640-2
[2]

Appearance Solid [2]

Solubility Soluble in DMSO [3]

Spectroscopic and Crystallographic Analysis
The definitive structure of (5Z)-7-Oxozeaenol and its covalent interaction with target proteins

have been elucidated through various analytical techniques, most notably X-ray crystallography

and mass spectrometry.[4][5]

Spectroscopic Data
While a complete set of spectroscopic data for isolated (5Z)-7-Oxozeaenol is not compiled in a

single source, data for derivatives and related compounds have been published. For instance,

the 13C NMR and HRMS data for a bromo-derivative of (5Z)-7-oxozeaenol have been

reported.[6]

Note: The following data is for (3S,5Z,8S,9S,11E)-15-Bromo-8,9,16-trihydroxy-14-methoxy-3-

methyl-3,4,9,10-tetrahydro-1H-benzo[c][6]oxacyclotetradecine-1,7(8H)-dione, a derivative of

(5Z)-7-oxozeaenol.

Spectroscopic Data Values

¹³C NMR (100 MHz, CDCl₃) δ

207.6, 171.2, 164.3, 164.1, 143.7, 135.7, 125.7,

107.5, 105.1, 99.8, 77.7, 76.2, 73.6, 72.4, 55.5,

46.2, 37.2, 33.3, 21.7

HRMS (ESI, m/z)
Calculated for C₁₉H₂₃O₇ [M+H]⁺: 363.1438;

Found: 363.1433
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X-ray Crystallography
X-ray crystallography has been instrumental in revealing the precise mechanism of action of

(5Z)-7-Oxozeaenol. Studies have shown that it forms a covalent bond with a specific cysteine

residue within the ATP-binding pocket of its primary target, TAK1.[4][5] This irreversible binding

explains its potent and sustained inhibitory effect.[4] Similar crystallographic studies have also

elucidated its binding to another kinase, MAP2K7, where it surprisingly binds to a different

cysteine residue than in TAK1, highlighting a degree of plasticity in its covalent interactions.[7]

Biological Activity and Mechanism of Action
(5Z)-7-Oxozeaenol is a highly potent and selective inhibitor of TAK1, a key kinase in the

MAP3K family that plays a crucial role in inflammatory and cancer signaling pathways.[1][8]

Kinase Inhibitory Activity
(5Z)-7-Oxozeaenol exhibits potent inhibitory activity against TAK1 and, to a lesser extent, other

kinases.

Target Kinase IC₅₀ (nM) Reference

TAK1 8.1 [2]

MEK1 411 [9]

MEKK1 268 [2]

VEGF-R2 52 [9]

NF-κB activity (in HEK293

cells)
83 [2]

Mechanism of Action: Covalent Inhibition of TAK1
(5Z)-7-Oxozeaenol acts as an irreversible inhibitor of TAK1.[4] X-ray crystallography and mass

spectrometry have confirmed that it forms a covalent complex with TAK1.[4][5] This covalent

bond is formed via a Michael addition reaction between the α,β-unsaturated ketone in the

macrocyclic ring of (5Z)-7-Oxozeaenol and the thiol group of a cysteine residue in the ATP-
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binding site of TAK1.[4] This irreversible binding inhibits both the kinase and the intrinsic

ATPase activity of TAK1.[4]

Signaling Pathway Modulation
By inhibiting TAK1, (5Z)-7-Oxozeaenol effectively blocks downstream signaling cascades that

are critical for inflammatory responses and cell survival.

Inhibition of Pro-inflammatory Signaling
TAK1 is a central mediator in the signaling pathways initiated by pro-inflammatory cytokines

such as IL-1 and TNF-α.[1] (5Z)-7-Oxozeaenol's inhibition of TAK1 prevents the activation of

downstream targets including the IκB kinase (IKK) complex and the MAP kinases JNK and p38.

[1] This blockade ultimately leads to the suppression of the transcription factor NF-κB and

reduced production of inflammatory mediators like cyclooxygenase-2 (COX-2).[1]
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Figure 1. Inhibition of the TAK1-mediated pro-inflammatory signaling pathway by (5Z)-7-

Oxozeaenol.

Sensitization of Cancer Cells to Apoptosis
In various cancer cell lines, the TAK1-NF-κB signaling axis promotes cell survival and

contributes to chemoresistance.[10] By inhibiting this pathway, (5Z)-7-Oxozeaenol can

sensitize cancer cells to apoptosis induced by chemotherapeutic agents like doxorubicin or

TRAIL (TNF-related apoptosis-inducing ligand).[10][11]
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Figure 2. Mechanism of chemosensitization by (5Z)-7-Oxozeaenol through inhibition of the

TAK1/NF-κB survival pathway.

Experimental Protocols
Detailed experimental protocols for the use of (5Z)-7-Oxozeaenol are often specific to the

assay and cell line. However, general methodologies can be outlined based on published

studies.

In Vitro Kinase Assay for TAK1 Inhibition
This protocol provides a general workflow for assessing the inhibitory activity of (5Z)-7-

Oxozeaenol against TAK1.
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Figure 3. General workflow for an in vitro TAK1 kinase inhibition assay.
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Methodology:

Reaction Setup: In a microplate, combine recombinant TAK1/TAB1 enzyme, a suitable

kinase buffer, a specific substrate (e.g., inactive MKK6), and ATP.

Inhibitor Addition: Add varying concentrations of (5Z)-7-Oxozeaenol (typically dissolved in

DMSO) or a vehicle control to the reaction wells.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a

defined period to allow the kinase reaction to proceed.

Reaction Termination: Stop the reaction, often by adding a solution containing EDTA.

Detection: Quantify the amount of phosphorylated substrate. This can be achieved through

various methods, such as the ADP-Glo™ Kinase Assay which measures ADP production, or

by Western blotting using a phospho-specific antibody for the substrate.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration to determine the IC₅₀ value.

Cell-Based NF-κB Reporter Assay
This protocol outlines a method to measure the effect of (5Z)-7-Oxozeaenol on NF-κB

activation in a cellular context.

Methodology:

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a

reporter plasmid containing the firefly luciferase gene under the control of an NF-κB

response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for

normalization.

Compound Treatment: Treat the transfected cells with various concentrations of (5Z)-7-

Oxozeaenol for a specific duration.

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as IL-1 or

TNF-α.
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Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and

Renilla luciferases using a dual-luciferase reporter assay system.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Calculate the percentage of inhibition of NF-κB activity for each concentration of (5Z)-7-

Oxozeaenol and determine the IC₅₀ value.

Conclusion
(5Z)-7-Oxozeaenol is a well-characterized, potent, and irreversible inhibitor of TAK1. Its

structural features, particularly the α,β-unsaturated ketone, are key to its covalent mechanism

of action. By inhibiting TAK1, it effectively blocks major inflammatory and cell survival

pathways, making it a valuable tool for research in inflammation and oncology. In contrast, the

(5E)-7-Oxozeaenol isomer remains largely uncharacterized in the scientific literature, with

available data suggesting it is a much less potent biological agent. Further research would be

necessary to fully elucidate the structural and functional properties of the (5E) isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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